1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-4-5-15(18)16-9-6-13(7-10-16)17-11-8-14(12-17)19-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCOZSHWKNXURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)N2CCC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through a similar cyclization process.
Coupling of Pyrrolidine and Piperidine Rings: The two rings are then coupled together using suitable reagents and catalysts to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one is primarily investigated for its potential as a melanocortin receptor 4 (MCR4) agonist . Agonism at this receptor has been linked to various therapeutic benefits, including:
- Weight Management : MCR4 agonists can reduce appetite and increase energy expenditure, making them candidates for obesity treatment .
- Sexual Dysfunction : The compound may be effective in treating sexual dysfunctions by enhancing sexual desire and arousal through MCR4 activation .
Neuropharmacology
Research indicates that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
Antidepressant Activity
Studies suggest that the compound could exhibit antidepressant-like effects by influencing the serotonergic system. The structural features of the compound allow it to interact with serotonin receptors, potentially leading to improved mood and reduced anxiety .
Case Study 1: Obesity Treatment
A clinical study investigated a series of MCR4 agonists, including derivatives of this compound. Results showed significant weight loss in subjects treated with these compounds compared to a placebo group. The mechanism was attributed to increased metabolic rate and reduced appetite, demonstrating the potential of this class of compounds in obesity management.
Case Study 2: Sexual Dysfunction
Another study focused on the effects of MCR4 agonists on sexual dysfunction in both male and female patients. Participants reported improved sexual desire and satisfaction after treatment with compounds similar to this compound. This suggests that such compounds may offer new avenues for treating hypoactive sexual desire disorder and erectile dysfunction.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of piperidine derivatives have highlighted the importance of specific functional groups in enhancing biological activity. The presence of the methoxy group in this compound appears to improve binding affinity to target receptors, thereby increasing its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Pyrrolidine Hybrid Scaffolds
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Structure : Replaces the piperidine-3-methoxypyrrolidine group in the target compound with a phenyl-pyrrolidine moiety.
- Properties: Acts as a potent psychostimulant by blocking dopamine/norepinephrine transporters, leading to cardiotoxicity and neuropsychiatric effects .
4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one)
- Structure: Contains a hydroxylated pentanone chain and an indole substituent.
- Properties : Classified as a psychoactive substance, likely due to its indole group, which mimics serotonin .
- Key Difference : The hydroxyl group and indole moiety enhance polar interactions, contrasting with the methoxy-pyrrolidine in the target compound.
Piperidine-Based Ketones with Functionalized Substituents
Compounds from (2h–2l)
These compounds share a piperidine core and pentanone chain but differ in aromatic substituents:
- Trends : Increased alkyl chain length on the phenyl ring correlates with higher molecular weight and melting points. The target compound’s 3-methoxypyrrolidine group may reduce crystallinity compared to these analogs.
1-(4-Hydroxypiperidin-1-yl)pentan-1-one
- Structure : Features a hydroxyl group on the piperidine ring instead of methoxypyrrolidine.
Compounds with Heterocyclic Attachments
LL4 (4-Methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one)
- Structure : Incorporates a thiophene-oxadiazole group on the piperidine ring.
- Properties : The oxadiazole-thiophene moiety likely enhances binding to biological targets (e.g., enzymes or receptors) due to π-π stacking and dipole interactions .
- Key Difference : The target compound lacks such heterocycles, which may limit its specificity in fungicidal or antimicrobial applications.
MK30 (5-Phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one)
- Structure : Includes a trifluoromethylphenyl-piperazine group.
- Properties : The electron-withdrawing CF₃ group and piperazine scaffold improve metabolic stability and receptor affinity in drug design .
- Key Difference : The target compound’s pyrrolidine-methoxy group may offer different steric and electronic effects compared to MK30’s piperazine-CF₃ substitution.
Biological Activity
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : Approximately 222.29 g/mol
The compound features a pentanone backbone with piperidine and pyrrolidine moieties, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Tyrosine Kinase Inhibition : The compound has been associated with the inhibition of tyrosine kinases, particularly Bruton tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This inhibition can have implications for treating certain cancers and autoimmune diseases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, including resistant strains .
Anticancer Activity
In vitro studies have demonstrated that compounds with structural similarities to this compound can inhibit tumor cell proliferation. For instance, a related compound was shown to suppress tumor growth in mouse xenograft models by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway .
Antibacterial Activity
The antibacterial efficacy of methanolic extracts containing similar compounds has been evaluated against various bacterial strains. For example, specific fractions exhibited significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines. The results indicated an IC50 value of approximately 226 µg/mL for HeLa cells, demonstrating promising antiproliferative effects .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of methanol extracts containing similar piperidine derivatives. The extracts showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
Summary of Biological Activities
Comparison with Other Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | 222.29 g/mol | Moderate | Significant |
| GDC-0032 | ~300 g/mol | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
